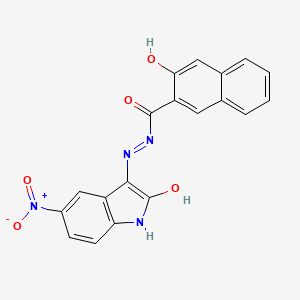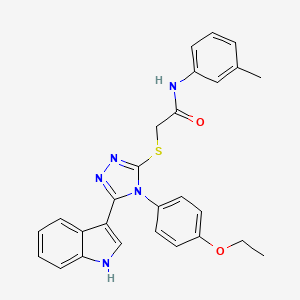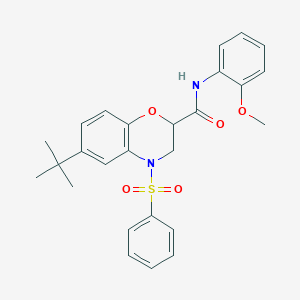![molecular formula C21H25ClN2O4S B11231494 1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B11231494.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenylmethanesulfonyl chloride with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE include other piperidine derivatives and sulfonyl-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. Examples include:
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of both methanesulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25ClN2O4S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-20-7-3-2-5-17(20)13-23-21(25)18-6-4-12-24(14-18)29(26,27)15-16-8-10-19(22)11-9-16/h2-3,5,7-11,18H,4,6,12-15H2,1H3,(H,23,25) |
InChI Key |
DDLOWDQAELBKEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11231418.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231423.png)

![N-[4-(benzyloxy)benzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11231429.png)

![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11231440.png)

![N-(3-acetylphenyl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231454.png)
![N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11231456.png)
![1-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11231458.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11231477.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11231479.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11231487.png)
